Cas no 2536-35-8 (16-Bromohexadecanoic acid)
16-Bromohexadecanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 16-Bromohexadecanoic acid
- 16-BROMO-HEXADECANECARBOXYLIC ACID
- 11-bromohexadecanoic acid
- 16-bromanylhexadecanoic acid
- 16-bromo-1-hexadecanoic acid
- 16-bromohexadecacarboxylic acid
- 16-bromo-hexadecanoic acid
- Hexadecanoic acid,16-bromo
- 16-Bromopalmitic acid
- w-Bromohexadecanoic acid
- 16-Bromohexadecanoicacid
- Hexadecanoic acid, 16-bromo-
- PFNCOYVEMJYEED-UHFFFAOYSA-N
- AK165507
- 16bromohexadecanoic acid
- 16-Bromohexadecanoic acid #
- Hexadecanoic acid,16-bromo-
- SBB066009
- LMFA01090010
- OR6482
- VZ21689
- FT-0634348
- CS-0091012
- A817815
- MFCD00040779
- DTXSID40347345
- AKOS015892777
- GS-6704
- SY122174
- SCHEMBL306910
- 16-Bromohexadecanoic acid, >=99%
- J-015956
- 16-Bromohexadecanoic acid, technical grade, 85%
- AMY37961
- 2536-35-8
- DB-046680
- CHEBI:230564
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- MDL: MFCD00040779
- Inchi: 1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)
- InChI Key: PFNCOYVEMJYEED-UHFFFAOYSA-N
- SMILES: BrCCCCCCCCCCCCCCCC(=O)O
Computed Properties
- Exact Mass: 334.15100
- Monoisotopic Mass: 334.15074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 15
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.2
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Not determined
- Melting Point: 68-71 °C (lit.)
70-73 °C (lit.) - Boiling Point: 214-217 °C/1 mmHg(lit.)
- PSA: 37.30000
- LogP: 5.92730
- Solubility: Not determined
16-Bromohexadecanoic acid Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
16-Bromohexadecanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XC681-50mg |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 50mg |
93.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XC681-1g |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 1g |
843.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XC681-250mg |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 250mg |
329CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XC681-5g |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 5g |
3058.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XC681-200mg |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 200mg |
210.0CNY | 2021-07-10 | |
| Ambeed | A1490308-1g |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 1g |
$79.00 | 2022-05-17 | |
| Ambeed | A1490308-5g |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 5g |
$265.00 | 2022-05-17 | |
| Ambeed | A1490308-25g |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 25g |
$930.00 | 2022-05-17 | |
| Ambeed | A1490308-100g |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 100g |
$3069.00 | 2022-05-17 | |
| Ambeed | A1490308-250mg |
16-Bromohexadecanoic acid |
2536-35-8 | 97% | 250mg |
$28.00 | 2022-05-17 |
16-Bromohexadecanoic acid Suppliers
16-Bromohexadecanoic acid Related Literature
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Donato Monti,Veronica Cantonetti,Mariano Venanzi,Francesca Ceccacci,Cecilia Bombelli,Giovanna Mancini Chem. Commun. 2004 972
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Yingchun Gu,Dayong Lin,Xuening Fei,Cuihong Wang,Qi Yang,Yalin Tang,Xueling Ren RSC Adv. 2018 8 35855
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3. Estimation of group dipole moments from surface potential measurements on Langmuir monolayersOsvaldo N. Oliveira,D. Martin Taylor,T. John Lewis,Susanna Salvagno,Charles J. M. Stirling J. Chem. Soc. Faraday Trans. 1 1989 85 1009
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4. Synthesis of very long chain fatty acid methyl estersMarcel R. Kling,Christopher J. Easton,Alf Poulos J. Chem. Soc. Perkin Trans. 1 1993 1183
Additional information on 16-Bromohexadecanoic acid
Introduction to 16-Bromohexadecanoic Acid (CAS No. 2536-35-8)
16-Bromohexadecanoic acid, with the chemical formula C₁₆H₃₃BrO₂, is a brominated carboxylic acid that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 2536-35-8, serves as a versatile intermediate in the development of various biochemical applications. Its molecular structure, featuring a long aliphatic chain with a bromine substituent at the 16th carbon position, makes it particularly valuable for synthetic chemists and biologists exploring novel molecular architectures.
The structure of 16-Bromohexadecanoic acid lends itself to diverse chemical modifications, enabling its use in the synthesis of more complex molecules. The presence of the bromine atom at the terminal carbon enhances its reactivity, making it a preferred choice for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the development of advanced pharmaceuticals and agrochemicals.
In recent years, 16-Bromohexadecanoic acid has found applications in the synthesis of lipid-based drug delivery systems. The long hydrophobic chain of this compound allows for the creation of stable micelles and liposomes, which are effective in encapsulating and delivering therapeutic agents to target tissues. This has been particularly relevant in the field of oncology, where targeted drug delivery can enhance treatment efficacy while minimizing side effects.
Moreover, 16-Bromohexadecanoic acid has been explored in the development of novel materials with specialized properties. Researchers have utilized this compound to create polymers with enhanced thermal stability and mechanical strength. These materials are increasingly being used in industries requiring durable and high-performance components, such as aerospace and automotive manufacturing.
Recent studies have also highlighted the potential of 16-Bromohexadecanoic acid in bioconjugation chemistry. Its ability to undergo selective modifications allows for the attachment of biomolecules such as peptides and proteins, facilitating the development of diagnostic tools and therapeutic agents. For instance, researchers have employed this compound to synthesize probes for imaging applications, leveraging its unique reactivity to label biological targets with high specificity.
The pharmaceutical industry has been particularly interested in 16-Bromohexadecanoic acid due to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Several studies have demonstrated its utility in producing derivatives with anti-inflammatory and antimicrobial properties. By modifying its structure through further chemical transformations, scientists have been able to develop compounds that exhibit promising biological activity.
From an environmental perspective, the sustainable production and utilization of 16-Bromohexadecanoic acid are areas of active research. Efforts are being made to optimize synthetic pathways that minimize waste and reduce energy consumption. Additionally, researchers are exploring biocatalytic methods to enhance the efficiency of its synthesis, aligning with global initiatives toward green chemistry principles.
The commercial availability of CAS No. 2536-35-8 ensures that researchers worldwide can access this valuable compound for their studies. Reputable chemical suppliers provide high-purity grades suitable for both laboratory-scale experiments and industrial applications. This accessibility has fostered innovation across multiple disciplines, driving advancements in material science, drug development, and biotechnology.
In conclusion, 16-Bromohexadecanoic acid represents a cornerstone molecule in modern chemical research. Its unique properties and versatile reactivity make it indispensable for a wide range of applications. As scientific understanding continues to evolve, it is likely that new uses for this compound will emerge, further solidifying its importance in both academic and industrial settings.
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